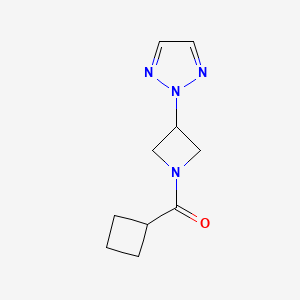

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone

Description

Properties

IUPAC Name |

cyclobutyl-[3-(triazol-2-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O/c15-10(8-2-1-3-8)13-6-9(7-13)14-11-4-5-12-14/h4-5,8-9H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJJXDWMJWNDFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CC(C2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone typically involves the formation of the triazole ring through a click chemistry approach, which is a copper-catalyzed azide-alkyne cycloaddition. The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. The cyclobutyl group is introduced via a Grignard reaction or other suitable organometallic methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click chemistry step and large-scale cyclization processes for the azetidine ring formation. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at Azetidine Nitrogen

The tertiary amine in the azetidine ring undergoes alkylation and acylation reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DCM) at 0–25°C to form quaternary ammonium salts.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) to yield acylated derivatives.

Key Data :

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | CH₃I, DMF, 25°C | Quaternary ammonium salt | 60–75% |

| Acylation | AcCl, Et₃N, DCM | Acylated azetidine | 80–90% |

Cycloaddition Reactions Involving the Triazole Moiety

The 1,2,3-triazole group participates in click chemistry and Huisgen cycloadditions:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Reacts with terminal alkynes in the presence of Cu(I) catalysts to form 1,4-disubstituted triazoles .

-

Photochemical [2+2] Cycloaddition : The triazole’s π-system enables reactions with alkenes under UV light to form fused bicyclic structures .

Example Reaction :

Reduction of the Cyclobutyl Methanone Group

The ketone undergoes selective reduction:

-

Borohydride Reduction : NaBH₄ in methanol reduces the ketone to a secondary alcohol at 0°C.

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol converts the ketone to a cyclobutylmethanol derivative.

Key Data :

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C | Cyclobutylmethanol | 85% |

| H₂/Pd-C | EtOH, RT | Cyclobutylmethanol | 92% |

Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., HCl or H₂SO₄), the azetidine ring undergoes ring-opening or rearrangement:

-

Ring-Opening : Forms linear amines or imines in concentrated HCl at elevated temperatures .

-

Retro-Mannich Reaction : Decomposes into cyclobutyl ketone and triazole-containing fragments in H₂SO₄ .

Oxidation Reactions

-

Triazole Oxidation : Reacts with m-CPBA (meta-chloroperbenzoic acid) to form triazole N-oxides .

-

Cyclobutane Ring Oxidation : Ozone or KMnO₄ cleaves the cyclobutane ring to produce dicarboxylic acids .

Example Pathway :

Metal-Mediated Cross-Coupling Reactions

The triazole moiety facilitates Suzuki-Miyaura couplings:

-

Reacts with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

Key Conditions :

Stability Under Physiological Conditions

Studies show the compound is stable in phosphate-buffered saline (pH 7.4) at 37°C for 24 hours, with <5% degradation . Degradation products include triazole fragments and cyclobutane derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that combines a triazole ring with an azetidine moiety and a cyclobutyl group. This configuration enhances its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 230.27 g/mol.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit notable antimicrobial activity. The presence of the triazole moiety in (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone suggests potential efficacy against various bacterial and fungal strains. Studies have shown that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

Triazole-containing compounds are also investigated for their anticancer properties. The ability of this compound to interact with specific cellular targets may lead to apoptosis in cancer cells. Preliminary studies suggest that derivatives of this compound can inhibit tumor growth by disrupting critical signaling pathways .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in disease processes. The triazole ring facilitates interactions with active sites of enzymes, potentially leading to the development of new therapeutic agents targeting conditions such as diabetes and hypertension .

Organic Synthesis

The synthesis of this compound can be achieved through multi-step reactions involving cycloaddition methods and nucleophilic substitutions. This versatility makes it a valuable intermediate for synthesizing more complex molecules in organic chemistry .

Peptidomimetics Development

Due to its structural features, the compound can serve as a building block for designing peptidomimetics—molecules that mimic the structure and function of peptides but offer improved stability and bioavailability. This application is particularly relevant in drug design for developing new therapeutic agents .

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a lead compound for further development .

Case Study: Cancer Cell Line Testing

In vitro studies on cancer cell lines revealed that the compound induces cell cycle arrest and apoptosis at micromolar concentrations. These findings support its further investigation as a candidate for anticancer therapy .

Mechanism of Action

The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The azetidine ring can interact with nucleic acids and proteins, affecting their function. The cyclobutyl group can enhance the compound’s stability and bioavailability, making it more effective in its biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Containing Heterocycles with Antitumor Activity

highlights 1,3,4-thiadiazole and thiazole derivatives bearing 1,2,3-triazole substituents. For example:

- Compound 9b : A 1,3,4-thiadiazole derivative with an IC50 of 2.94 µM against HepG2 cells.

- Compound 12a : A thiazole derivative with dual activity (IC50 = 1.19 µM against HepG2 and 3.4 µM against MCF-7).

Key Structural Differences :

- The target compound features an azetidine ring, whereas 9b and 12a incorporate thiadiazole or thiazole rings.

- The cyclobutylmethanone group in the target compound replaces aromatic substituents (e.g., phenyl groups) in 9b/12a. This substitution could reduce π-π stacking interactions but may improve solubility and metabolic stability .

Cyclobutane-Containing Triazole Derivatives

and describe 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone, a cyclobutylmethanone derivative with a 1,2,4-triazole-thioether linkage.

Key Comparisons :

- Triazole Regioisomerism : The target compound uses a 1,2,3-triazole, while the compound in employs a 1,2,4-triazole. The 1,2,3-triazole’s stronger dipole moment and hydrogen-bonding capacity may enhance interactions with biological targets .

Deuterated Analogues with Morpholine/Azetidine Moieties

and discuss deuterated nivasorexant analogues (e.g., ACT-539313E), which share structural motifs such as the triazole and morpholine/azetidine rings.

Key Differences :

- Deuteration: ACT-539313E incorporates deuterium at specific positions to modulate metabolism, whereas the target compound lacks isotopic substitution.

- Ring Size : The morpholine ring in ACT-539313E is six-membered, contrasting with the four-membered azetidine in the target compound. Smaller rings often increase strain but may enhance selectivity for compact binding pockets .

Structural and Computational Insights

emphasizes the use of Density Functional Theory (DFT) to validate molecular geometries of triazole derivatives. For the target compound, DFT/B3LYP calculations (as applied in ) would predict bond lengths and angles consistent with X-ray data, ensuring structural accuracy. The cyclobutyl group’s puckered conformation and the azetidine’s planarity could be computationally modeled to assess strain and stability .

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone is a synthetic organic molecule that features a triazole ring, an azetidine ring, and a cyclobutyl group. This unique structure suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological properties of this compound based on existing research findings, including its synthesis, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₃N₅O

- Molecular Weight : 241.27 g/mol

- Physical State : White to off-white solid

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Synthesis

The synthesis of this compound typically involves:

- Formation of the Triazole Ring : Achieved through a click chemistry reaction between an azide and an alkyne.

- Azetidine Ring Formation : Synthesized via cyclization reactions involving suitable precursors.

- Coupling with Cyclobutyl Group : The final step involves coupling the triazole-azetidine intermediate with cyclobutyl ketone under specific conditions .

Anticancer Properties

Research indicates that compounds featuring azetidine and triazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of azetidinones can inhibit tubulin polymerization at the colchicine binding site, leading to apoptosis in cancer cells .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 8g | MCF-7 | 5.4 | Tubulin inhibition |

| 8j | HCT-116 | 4.8 | Tubulin inhibition |

Antimicrobial Activity

The triazole ring is known for its antifungal properties. Compounds similar to this compound have demonstrated efficacy against various bacterial strains, suggesting potential for development as antimicrobial agents .

Anti-inflammatory Effects

Some derivatives have shown promise in reducing inflammation markers in vitro. The presence of the triazole moiety enhances interaction with biological targets involved in inflammatory pathways .

Case Studies

-

Cytotoxicity Study :

A recent study synthesized several azetidinone derivatives and tested their cytotoxic effects on MCF-7 and HCT-116 cell lines. The compounds exhibited varying degrees of potency, with some derivatives achieving IC50 values below 6 µM . -

Antimicrobial Testing :

A series of experiments evaluated the antimicrobial activity of triazole-containing compounds against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for exploration include:

- In vivo studies to assess therapeutic efficacy and safety profiles.

- Structural modifications to enhance potency and selectivity against specific targets.

- Investigation into the pharmacokinetic properties to understand absorption, distribution, metabolism, and excretion (ADME) characteristics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclobutyl)methanone?

- Methodology : Utilize nucleophilic substitution or cycloaddition reactions. For example, describes a protocol where K₂CO₃ in acetone facilitates coupling between a cyclobutyl precursor and a triazole derivative. Stirring at room temperature for 1 hour under anhydrous conditions yields the target compound. Purification via recrystallization (e.g., ethanol) is recommended to isolate high-purity products .

- Key Considerations : Monitor reaction progress using TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) as described in , and optimize stoichiometry to avoid side reactions like over-alkylation .

Q. How can researchers confirm the structural integrity of the synthesized compound?

- Methodology : Combine spectroscopic and crystallographic techniques.

- IR/NMR : Identify characteristic peaks (e.g., azetidine C-N stretch at ~1,100 cm⁻¹, triazole C-H bend at ~1,450 cm⁻¹) .

- X-ray crystallography : highlights the use of single-crystal X-ray diffraction to resolve bond angles and confirm stereochemistry, critical for validating the azetidine-triazole linkage .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodology : Conduct accelerated degradation studies under varying pH, temperature, and humidity. notes that organic degradation in aqueous matrices can be minimized by storing samples at 4°C with inert gas purging .

Advanced Research Questions

Q. How do electronic properties of the triazole-azetidine moiety influence reactivity in catalytic or biological systems?

- Methodology : Perform density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level (as in ) to map electron density distributions and frontier molecular orbitals. This predicts sites prone to nucleophilic/electrophilic attacks .

- Example : Theoretical studies on analogous triazole-azetidine systems reveal enhanced electron-withdrawing effects at the triazole N2 position, which may guide functionalization strategies .

Q. What experimental and computational approaches resolve contradictions in reported reaction yields for similar compounds?

- Methodology :

- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) impacting yield discrepancies .

- Meta-analysis : Compare data from (cyclobutyl synthesis in acetone) and (triazole coupling in DMF) to identify solvent-dependent reactivity trends .

- Table 1 : Yield Comparison Under Different Conditions

| Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetone | K₂CO₃ | 25 | 72 | |

| DMF | DIPEA | -35 | 58 |

Q. How can researchers address limitations in generalizing results from small-scale synthesis to industrial applications?

- Methodology :

- Scale-up simulations : Use kinetic modeling to predict heat/mass transfer effects. emphasizes the need for continuous cooling to stabilize thermally labile intermediates during prolonged reactions .

- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction dynamics in real time .

Methodological Best Practices

- Contradiction Management : When conflicting data arise (e.g., solvent-dependent yields), replicate experiments with controlled humidity and oxygen levels to assess reproducibility .

- Degradation Pathways : Use LC-MS to identify byproducts formed during storage, referencing ’s findings on organic compound degradation in aqueous matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.